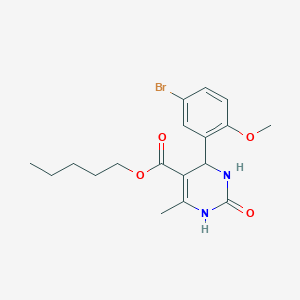
Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a tetrahydropyrimidine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the bromination of an aromatic ring, methoxylation, and the formation of the tetrahydropyrimidine ring. One common method involves the use of bromine and iron powder as catalysts for the bromination step . The methoxylation can be achieved using sodium methoxide and copper bromide in methanol under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The brominated aromatic ring can participate in further substitution reactions.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium methoxide, copper bromide, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while nucleophilic substitution can produce different functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving brominated aromatic compounds.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and the tetrahydropyrimidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated aromatic compounds and tetrahydropyrimidine derivatives. Examples include:
- 5-Bromo-2-methoxyphenol
- 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives
Uniqueness
What sets Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H23BrN2O4 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-4-5-6-9-25-17(22)15-11(2)20-18(23)21-16(15)13-10-12(19)7-8-14(13)24-3/h7-8,10,16H,4-6,9H2,1-3H3,(H2,20,21,23) |
InChI Key |
UNDAJJBVNJQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-phenyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11598443.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one](/img/structure/B11598447.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)
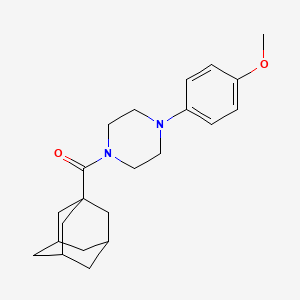
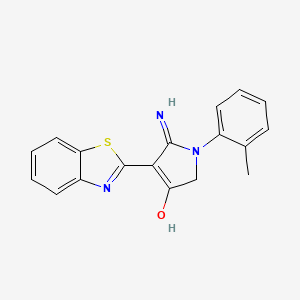
![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
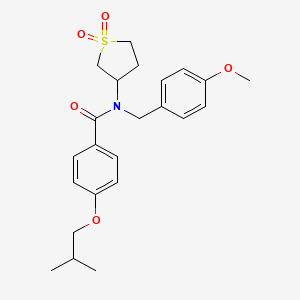
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
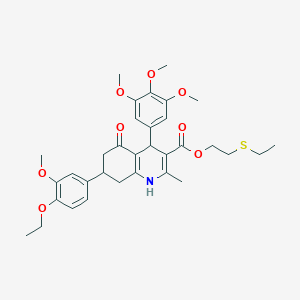
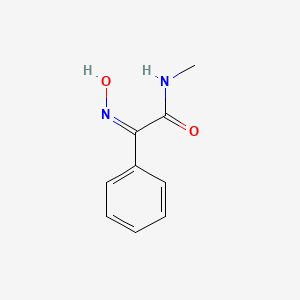
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
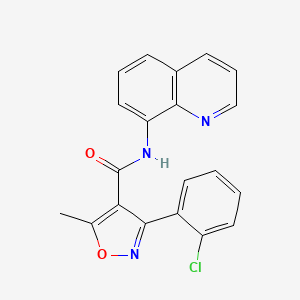
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
